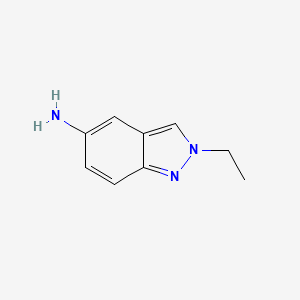

5-Amino-2-ethyl-2H-indazole

Overview

Description

5-Amino-2-ethyl-2H-indazole is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Antihyperglycemic Applications

One study explored the synthesis of substituted 2H-benzo[e]indazole-9-carboxylate , revealing significant antihyperglycemic activity, possibly acting through IRS-1, Akt, and GSK-3β pathways. This compound demonstrated enhanced glucose uptake in skeletal muscle cells and decreased glucose release in hepatoma cells, indicating potential for diabetes treatment with an improved lipid profile (Taneja et al., 2017).

Neuropharmacological Effects

Research on 5-HT4 receptor antagonists in rat behavior tests suggests an anxiolytic-like profile, indicating potential applications in anxiety disorders. The study highlights the selective action of these compounds on 5-HT4 receptors, presenting a novel approach to anxiety management (Silvestre et al., 1996).

Anticonvulsant Properties

Another area of application is in the development of anticonvulsant drugs , where novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were synthesized and evaluated. These compounds showed significant activity in animal models, suggesting a potential for the treatment of seizure disorders (Wang et al., 2015).

Cardiovascular and Antiobesity Applications

Research on 5-HT2C receptor agonists like YM348 has demonstrated significant effects on food intake and body temperature regulation in animal models, suggesting potential applications in the treatment of obesity and related metabolic disorders. These studies highlight the therapeutic potential of targeting 5-HT2C receptors for managing obesity (Hayashi et al., 2004).

Antioxidant and Neuroprotective Effects

Studies on thiazolo[3,2-b]-1,2,4-triazoles have shown protective effects against ethanol-induced oxidative stress in mouse brain and liver tissues. These findings suggest potential applications in protecting against oxidative damage in neurological and hepatic conditions (Aktay et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 2H-indazoles, which include 5-Amino-2-ethyl-2H-indazole, are often kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .

Mode of Action

It is known that 2h-indazoles can inhibit, regulate, and/or modulate their target kinases . This can lead to changes in the cell cycle and DNA damage response pathways, potentially influencing cell growth and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. For example, CHK1 and CHK2 are key players in the DNA damage response pathway. By inhibiting these kinases, this compound could potentially disrupt this pathway, leading to effects such as cell cycle arrest or apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as a kinase inhibitor, the compound could have effects such as inhibiting cell growth or inducing cell death .

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives, much attention has been paid to access diverse 2H-indazole derivatives . Future research may focus on the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway .

Biochemical Analysis

Biochemical Properties

5-Amino-2-ethyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, making it a potential anti-inflammatory agent. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Moreover, it has been observed to alter the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells . These cellular effects make this compound a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can bind to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can activate or inhibit other enzymes involved in metabolic pathways, further influencing cellular processes . Changes in gene expression induced by this compound also contribute to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that this compound can have lasting effects on cellular processes, making it a valuable tool for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit inflammation and reduce tumor growth without causing significant adverse effects . Higher doses may lead to toxic effects, such as liver and kidney damage, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have also been observed, where a minimum concentration of this compound is required to achieve the desired biological effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, such as prostaglandins . Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, such as those in the glycolytic pathway . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues also influences its therapeutic potential, as it needs to reach target sites to be effective .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name |

2-ethylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-7-5-8(10)3-4-9(7)11-12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADLTKBISYYXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598309 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-52-4 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)